3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidinone core, which is a fused ring system containing sulfur and nitrogen atoms, and is substituted with an ethylphenyl group and two methyl groups.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also target bacterial or fungal cells.
Mode of Action
It’s known that many antimicrobial compounds work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Based on its potential antimicrobial activity, it may interfere with pathways essential for the survival of microbial cells .
Pharmacokinetics
Similar compounds have been found to possess good drug-like properties .
Result of Action
Given its potential antimicrobial activity, it may result in the death of microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinone core. One common approach is to start with a suitable thieno[2,3-d]pyrimidinone precursor, which undergoes further functionalization to introduce the ethylphenyl and methyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thieno[2,3-d]pyrimidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions might use reagents like bromine or nitric acid, while nucleophilic substitutions could involve alkyl halides or amines.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Derivatives with reduced sulfur or nitrogen functionalities.
Substitution: : Substituted ethylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biochemical processes.
Medicine
Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets could make it useful in the design of pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, materials, or as a component in advanced manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: : A simpler phenolic compound with an ethyl group on the benzene ring.
Thieno[2,3-d]pyrimidinone derivatives: : Other compounds with similar fused ring structures but different substituents.
Uniqueness
3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of substituents and the fused ring system
Properties
IUPAC Name |
3-(4-ethylphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-11-5-7-12(8-6-11)18-15(19)13-9(2)10(3)21-14(13)17-16(18)20/h5-8H,4H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZDZNVYBMWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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